4-(4-Methoxyphenyl)butanoyl chloride
Overview
Description
4-(4-Methoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(4-methoxyphenyl) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)butanoyl chloride typically involves the reaction of 4-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-(4-Methoxyphenyl)butanoic acid+SOCl2→4-(4-Methoxyphenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(4-methoxyphenyl)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Thiols: Form thioesters under similar conditions as alcohols.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4-(4-Methoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: The parent compound from which 4-(4-Methoxyphenyl)butanoyl chloride is derived.
4-(4-Methoxyphenyl)butanol: The corresponding alcohol formed by the reduction of this compound.
4-(4-Methoxyphenyl)butylamine: The amine derivative formed by the reaction of this compound with ammonia or primary amines.
Uniqueness
This compound is unique due to its reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions highlights its versatility in chemical research and industrial applications.
Biological Activity
4-(4-Methoxyphenyl)butanoyl chloride, a derivative of butanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 226.67 g/mol
- CAS Number : 6836-19-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The antitumor effects are often associated with the modulation of signaling pathways such as NF-κB and AKT. Inhibition of matrix metalloproteinases (MMP2 and MMP9) has also been noted, which are crucial for tumor invasion and metastasis.
Antibacterial and Antifungal Activity
Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against various pathogens have been reported to range from 3.125 mg/mL to 100 mg/mL, indicating moderate to high potency.
Case Study 1: Antitumor Efficacy
A study investigated the effects of a structurally similar compound on hepatocellular carcinoma (HCC). The results showed:
- In Vitro : The compound inhibited HCC cell proliferation at concentrations ranging from 31.25 μM to 1000 μM over a period of 48 hours.
- In Vivo : In a mouse model, treatment with doses of 80 mg/kg to 160 mg/kg resulted in tumor growth inhibition rates of up to 79.43% without significant adverse effects on body weight or organ health .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties:
- Testing : Various derivatives were assessed against common bacterial strains.
- Results : Compounds exhibited MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against E. coli and C. albicans, suggesting strong antibacterial and antifungal activity .
Data Tables
Activity Type | Target Organism/Cell Line | Concentration Range | Effect Observed |
---|---|---|---|
Antitumor | HepG2 (HCC cell line) | 31.25 - 1000 μM | Inhibition of proliferation |
Antitumor | BALB/c nude mice | 80 - 160 mg/kg | Tumor growth inhibition (up to 79.43%) |
Antibacterial | E. coli | 0.0048 - 0.0195 mg/mL | Strong antibacterial activity |
Antifungal | C. albicans | 0.0048 - 0.039 mg/mL | Effective antifungal activity |
Properties
IUPAC Name |
4-(4-methoxyphenyl)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNFNJLSEHCPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374871 | |
Record name | 4-(4-methoxyphenyl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-18-6 | |
Record name | 4-(4-methoxyphenyl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6836-18-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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